molecular formula C14H15BrN2 B1423998 N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine CAS No. 1219960-97-0

N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine

Cat. No.: B1423998
CAS No.: 1219960-97-0
M. Wt: 291.19 g/mol
InChI Key: LRQGVSHJDDGSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine is a chemical compound with the molecular formula C14H15BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a benzyl group, a bromine atom, and two methyl groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine typically involves the bromination of N,4-dimethyl-2-pyridinamine followed by the introduction of a benzyl group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The benzylation step can be achieved using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine derivatives.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and bromine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 2-Amino-5-bromopyridine
  • 5-Bromo-3-nitropyridine-2-carbonitrile

Uniqueness

N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine is unique due to the presence of both a benzyl group and a bromine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-11-8-14(16-9-13(11)15)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQGVSHJDDGSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.